Cas no 638141-76-1 (6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)

6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline 化学的及び物理的性質
名前と識別子
-
- 6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline
- AKOS001187251
- Z57728582
- 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
- F1572-0074
- 638141-76-1
- 6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline
- 6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline
-
- インチ: 1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3
- InChIKey: VJWWSKCUVWFYGL-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C)C=CC=1C(C)C)CCCN1C2C(C3C=CC=CC1=3)=NC1C=CC=CC=1N=2
計算された属性
- せいみつぶんしりょう: 409.215412493g/mol
- どういたいしつりょう: 409.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.9Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1572-0074-15mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-50mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 50mg |
$160.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-30mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-5mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-3mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 3mg |
$63.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-2μmol |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 2μmol |
$57.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-1mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 1mg |
$54.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-2mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-25mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 25mg |
$109.0 | 2023-08-04 | |
Life Chemicals | F1572-0074-4mg |
6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline |
638141-76-1 | 90%+ | 4mg |
$66.0 | 2023-08-04 |
6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxalineに関する追加情報
6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline: A Novel Compound for Targeted Therapeutic Applications
6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline represents a groundbreaking compound within the field of medicinal chemistry, characterized by its unique molecular architecture and potential for multifunctional therapeutic applications. This compound, with the CAS number 638141-76-1, combines structural elements of indolo[2,3-b]quinoxaline and phenoxypropyl moieties, creating a scaffold that exhibits distinct pharmacological properties. Recent advances in drug discovery have highlighted the importance of such complex structures in modulating biological targets, and this compound exemplifies the intersection of synthetic chemistry and biological activity.
The molecular design of 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline is centered around the indolo[2,3-b]quinoxaline core, which is known for its ability to interact with a variety of protein targets, including kinases and ion channels. The propan-2-yl substituent at the 2-position of the phenyl ring introduces steric and electronic effects that may influence the compound's binding affinity and selectivity. Additionally, the 5-methyl group on the indole ring enhances the molecule's hydrophobicity, potentially improving its membrane permeability and cellular uptake. These structural features make the compound a promising candidate for further exploration in therapeutic contexts.
Recent studies have focused on the pharmacological potential of compounds with similar scaffolds, particularly in the treatment of neurodegenerative disorders and inflammatory diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that derivatives of indolo[2,3-b]quinoxaline demonstrated significant anti-inflammatory activity by modulating the NF-κB signaling pathway. The incorporation of a phenoxypropyl chain in 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline may further enhance its ability to target specific inflammatory mediators, such as cytokines and chemokines. This structural modification could also contribute to the compound's stability in biological systems, a critical factor for drug development.
Advancements in computational modeling have provided insights into the binding mechanisms of compounds like 6-{3-5-Methyl-2-(propan-2-yl)phyoxypropyl}-6H-indolo[2,3-b]quinoxaline. Molecular docking studies suggest that the indolo[2,3-b]quinoxaline core can form hydrogen bonds with key residues in target proteins, while the phenoxypropyl moiety may engage in hydrophobic interactions. These interactions are crucial for achieving high-affinity binding and selectivity, which are essential for minimizing off-target effects. The 5-methyl group on the indole ring may also play a role in stabilizing the compound's conformation, thereby optimizing its pharmacodynamic profile.
One of the most promising applications of 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline lies in its potential to target neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 study published in ACS Chemical Neuroscience highlighted the role of indolo[2,3-b]quinoxaline-based compounds in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The phenoxypropyl chain may enhance the compound's ability to penetrate the blood-brain barrier, a critical challenge in the development of neurotherapeutics. This property, combined with the compound's potential to modulate protein misfolding, positions it as a candidate for further preclinical investigation.
In addition to its neuroprotective properties, 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline may also exhibit anti-cancer activity. Research published in Cancer Research in 2023 demonstrated that compounds with a similar scaffold could inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. The indolo[2,3-b]quinoxaline core may interact with enzymes involved in DNA repair, while the phenoxypropyl moiety could modulate the activity of kinases associated with tumor progression. These dual mechanisms of action may provide a unique therapeutic advantage in the treatment of malignancies.
The synthesis of 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline involves a series of well-defined chemical steps, including the coupling of the indolo[2,3-b]quinoxaline core with the phenoxypropyl chain. The stereochemistry of the propan-2-yl group is critical for ensuring the compound's biological activity, as stereoisomers may exhibit different pharmacological profiles. Optimization of the synthetic route to achieve high yields and purity is essential for advancing this compound into preclinical studies.
Challenges in the development of 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline include the need for detailed in vitro and in vivo studies to assess its safety and efficacy. Toxicological evaluations are necessary to identify potential side effects, particularly given the compound's complex molecular structure. Additionally, the compound's pharmacokinetic properties, such as its half-life and metabolism, must be characterized to ensure its suitability for clinical applications. These studies will provide critical data for the design of future therapeutic strategies.
Overall, 6-{3-5-Methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo[2,3-b]quinoxaline represents a novel compound with significant potential for therapeutic applications. Its unique molecular structure, combined with recent advancements in medicinal chemistry, positions it as a candidate for further exploration in the treatment of neurodegenerative disorders, inflammatory diseases, and cancer. Continued research into its pharmacological properties and mechanisms of action will be essential for realizing its full therapeutic potential.
638141-76-1 (6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline) 関連製品
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 85319-77-3(Benzaanthracene-11-acetic Acid)
- 269726-89-8(Boc-(2-thienyl)-D-beta-homoalanine)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 77-09-8(Phenolphthalein)
- 1804058-54-5(Methyl 4-fluoro-1H-benzimidazole-7-carboxylate)
- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)
- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)



